molecular formula C₉H₈D₃NO₅ B1157074 DL-threo-Droxidopa-d3

DL-threo-Droxidopa-d3

货号: B1157074
分子量: 216.21
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DL-threo-Droxidopa-d3, also known as this compound, is a useful research compound. Its molecular formula is C₉H₈D₃NO₅ and its molecular weight is 216.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Applications

Orthostatic Hypotension Treatment
DL-threo-Droxidopa-d3 is primarily utilized in treating neurogenic orthostatic hypotension (nOH), a condition characterized by significant drops in blood pressure upon standing. Clinical studies have demonstrated that droxidopa, the non-deuterated form, significantly improves symptoms of nOH, including dizziness and lightheadedness. A phase 3 trial showed that droxidopa reduced fall rates among patients with Parkinson's disease suffering from nOH, with a relative risk reduction of 62% compared to placebo .

Mechanism of Action
The compound functions by converting to norepinephrine in the body, which enhances sympathetic nervous system activity and raises blood pressure. Its ability to penetrate the blood-brain barrier allows it to address neurological conditions related to blood pressure regulation effectively.

Research Applications

Metabolic Pathway Studies
this compound is extensively used in research settings to study metabolic pathways involving norepinephrine and related catecholamines. The deuterated structure allows researchers to track its metabolism and pharmacokinetics more accurately than its non-deuterated counterpart. This capability is crucial for understanding drug interactions and the dynamics of neurotransmitter systems.

Binding Studies
Research has indicated that this compound binds effectively to adrenergic receptors, particularly beta-adrenergic receptors. Molecular docking simulations suggest that it shares binding sites with other catecholamines like adrenaline and noradrenaline, providing insights into receptor activation profiles.

Case Studies

Clinical Efficacy in Parkinson's Disease
In a clinical trial involving patients with Parkinson's disease and symptomatic nOH, treatment with droxidopa resulted in significant improvements in standing systolic blood pressure and overall quality of life. The study reported a mean increase in standing systolic blood pressure of 11.2 mm Hg compared to only 3.9 mm Hg in the placebo group . This evidence supports the efficacy of droxidopa as a therapeutic agent in managing nOH.

Safety Profile
The safety profile of this compound has been assessed through various clinical trials. In the aforementioned studies, adverse effects were generally mild and included headache and nausea, indicating a favorable safety margin for its clinical use .

属性

分子式

C₉H₈D₃NO₅

分子量

216.21

同义词

(βS)-rel-β,3-Dihydroxy-D-tyrosine-d3;  DL-threo-3-(3,4-Dihydroxyphenyl)serine-d3;  DL-DOPS-d3;  L-Threodops-d3;  DL-threo-3,4-Dihydroxyphenylserine-d3;  DL-threo-DOPS-d3;  threo-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic Acid-d3; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。